molecular formula C17H18N2O2S B12478592 N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B12478592
M. Wt: 314.4 g/mol
InChI Key: ADIRKPDEQQMDMC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves the reaction of 2-methylindole with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Scientific Research Applications

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-13-15(16-9-5-6-10-17(16)19-13)11-12-18-22(20,21)14-7-3-2-4-8-14/h2-10,18-19H,11-12H2,1H3

InChI Key

ADIRKPDEQQMDMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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